N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines an indene moiety with a tetrahydropyran ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, followed by the formation of the tetrahydropyran ring. The final step involves the coupling of these two moieties under specific reaction conditions, often using catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the tetrahydropyran ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the tetrahydropyran ring can lead to a more saturated compound.
Scientific Research Applications
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
- N-ethyl-N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)morpholine-4-carboximidamide
Uniqueness
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of an indene moiety and a tetrahydropyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-20(21(12-14-26-15-13-21)18-7-2-1-3-8-18)23-16-22(25)11-10-17-6-4-5-9-19(17)22/h1-9,25H,10-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFKZGOKUHRMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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